molecular formula C8H12N2O4 B8338718 Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester

Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester

Cat. No. B8338718
M. Wt: 200.19 g/mol
InChI Key: HIYFJOIXXGUOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)acetate

InChI

InChI=1S/C8H12N2O4/c1-9(2)5-8(13)14-10-6(11)3-4-7(10)12/h3-5H2,1-2H3

InChI Key

HIYFJOIXXGUOAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.15 g (50 mMol) Dimethylamino-acetic acid 15 was added to 5.75 g (50 mMol) N-hydroxy-succinimide and 11.05 g (55 mMol) dicyclohexyl-carbodiimide in 100 ml CH2Cl2 at 0° C. The reaction mixture was stirred for 20 h at RT. The residue was filtered and the filtrate was evaporated in vacuum to dryness. The residue was then dissolved in diethylether, mixed with A-Kohle. The solution was filtered off and evaporated. The obtained oil was dissolved in a small amount of diethylether to get a crystallization of the product. The cooled crystal solution was filtered off. The crystals were once again dissolved in Diethylether, treated with A-Kohle and the solution was filtered off. Those purification steps were repeated several times until the obtaining of a pure product in 1H-NMR
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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